molecular formula C16H18N2O4S B5163105 4-{[[(4-methoxyphenyl)sulfonyl](methyl)amino]methyl}benzamide

4-{[[(4-methoxyphenyl)sulfonyl](methyl)amino]methyl}benzamide

Cat. No.: B5163105
M. Wt: 334.4 g/mol
InChI Key: BPJSWNPFXMUMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[[(4-methoxyphenyl)sulfonyl](methyl)amino]methyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MS-275 or Entinostat and is classified as a histone deacetylase inhibitor.

Mechanism of Action

The mechanism of action of 4-{[[(4-methoxyphenyl)sulfonyl](methyl)amino]methyl}benzamide involves the inhibition of histone deacetylase enzymes, which are responsible for the removal of acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, which can alter gene expression and lead to changes in cell behavior. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and modulate the activity of histone deacetylase enzymes. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{[[(4-methoxyphenyl)sulfonyl](methyl)amino]methyl}benzamide in lab experiments is its specificity for histone deacetylase enzymes. This specificity allows for targeted modulation of gene expression and cell behavior. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Careful dose optimization and toxicity testing are necessary to ensure the safety of experimental subjects.

Future Directions

There are several future directions for the study of 4-{[[(4-methoxyphenyl)sulfonyl](methyl)amino]methyl}benzamide. One area of interest is the development of more potent and selective histone deacetylase inhibitors for use in cancer therapy. Another area of interest is the investigation of the compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to elucidate the compound's mechanism of action and identify potential off-target effects.

Synthesis Methods

The synthesis of 4-{[[(4-methoxyphenyl)sulfonyl](methyl)amino]methyl}benzamide involves the reaction of 4-methoxybenzoyl chloride with methylamine and sodium sulfite to form the intermediate compound, which is further reacted with 4-aminobenzamide to yield the final product. The synthesis process is a multi-step reaction that requires expertise in organic chemistry.

Scientific Research Applications

4-{[[(4-methoxyphenyl)sulfonyl](methyl)amino]methyl}benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, by modulating the activity of histone deacetylase enzymes.

Properties

IUPAC Name

4-[[(4-methoxyphenyl)sulfonyl-methylamino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-18(11-12-3-5-13(6-4-12)16(17)19)23(20,21)15-9-7-14(22-2)8-10-15/h3-10H,11H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJSWNPFXMUMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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